molecular formula C14H19N2NaO3 B12677656 Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate CAS No. 94201-51-1

Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate

Cat. No.: B12677656
CAS No.: 94201-51-1
M. Wt: 286.30 g/mol
InChI Key: FLWNXIIDIFHPFK-UHFFFAOYSA-M
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Description

Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate typically involves the reaction of 1-cyclohexen-1-yl with diethylbarbituric acid in the presence of a sodium base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated barbiturates, while substitution reactions can produce a variety of derivatives with different pharmacological properties.

Scientific Research Applications

Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Employed in studies of enzyme inhibition and protein binding.

    Medicine: Investigated for its potential use in treating neurological disorders and as an anesthetic agent.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The molecular targets include the GABA-A receptor subunits, which modulate the flow of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative properties but a longer duration of action.

    Thiopental: A barbiturate used primarily for induction of anesthesia with a rapid onset of action.

    Secobarbital: Known for its use as a short-term treatment for insomnia.

Uniqueness

Sodium 1-(1-cyclohexen-1-yl)-5,5-diethylbarbiturate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its cyclohexenyl group contributes to its unique binding affinity and efficacy at the GABA receptor, differentiating it from other barbiturates.

Properties

CAS No.

94201-51-1

Molecular Formula

C14H19N2NaO3

Molecular Weight

286.30 g/mol

IUPAC Name

sodium;1-(cyclohexen-1-yl)-5,5-diethylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C14H20N2O3.Na/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10;/h8H,3-7,9H2,1-2H3,(H,15,17,19);/q;+1/p-1

InChI Key

FLWNXIIDIFHPFK-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=O)[N-]C(=O)N(C1=O)C2=CCCCC2)CC.[Na+]

Origin of Product

United States

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